molecular formula C6H8O2S B2561212 3,4-Bis(Hydroxymethyl)thiophene CAS No. 18354-73-9

3,4-Bis(Hydroxymethyl)thiophene

Cat. No.: B2561212
CAS No.: 18354-73-9
M. Wt: 144.19
InChI Key: KBVBDQQMMKMNSU-UHFFFAOYSA-N
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Description

3,4-Bis(Hydroxymethyl)thiophene is a heterocyclic compound with the molecular formula C6H8O2S It contains a thiophene ring substituted with two hydroxymethyl groups at the 3 and 4 positions

Scientific Research Applications

3,4-Bis(Hydroxymethyl)thiophene has several applications in scientific research:

    Conducting Polymers: It is used in the development of conducting polymers due to its ability to form stable, conductive materials.

    Organic Electronics: The compound and its derivatives are utilized in organic thin-film transistors and photovoltaic devices.

    Electropolymerization: Research has focused on the electropolymerization behavior of its derivatives, contributing to the development of polymers with potential optoelectronic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(Hydroxymethyl)thiophene typically involves the reaction of thiophene with formaldehyde under acidic conditions. One common method is the hydroxymethylation of thiophene using formaldehyde and a strong acid catalyst such as hydrochloric acid. The reaction proceeds through electrophilic aromatic substitution, where the formaldehyde reacts with the thiophene ring to form the hydroxymethyl groups at the 3 and 4 positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include controlling the temperature, concentration of reactants, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(Hydroxymethyl)thiophene undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid groups.

    Reduction: The compound can be reduced to form thiophene derivatives with reduced hydroxymethyl groups.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 3,4-Diformylthiophene or 3,4-Dicarboxythiophene.

    Reduction: this compound derivatives with reduced hydroxymethyl groups.

    Substitution: Thiophene derivatives with substituted functional groups at the 3 and 4 positions.

Mechanism of Action

The mechanism of action of 3,4-Bis(Hydroxymethyl)thiophene involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties. In conducting polymers, the compound’s ability to undergo redox reactions plays a crucial role in its conductive properties.

Comparison with Similar Compounds

Similar Compounds

    3,4-Ethylenedioxythiophene: A widely used compound in conducting polymers with similar applications in organic electronics.

    3,4-Dimethoxythiophene: Another thiophene derivative with applications in polymer chemistry and materials science.

Uniqueness

3,4-Bis(Hydroxymethyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its hydroxymethyl groups provide additional sites for chemical modification, making it a versatile building block for various applications.

Properties

IUPAC Name

[4-(hydroxymethyl)thiophen-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2S/c7-1-5-3-9-4-6(5)2-8/h3-4,7-8H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVBDQQMMKMNSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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